4,6-Difluoro-1-indanone

Catalog No.
S728865
CAS No.
162548-73-4
M.F
C9H6F2O
M. Wt
168.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,6-Difluoro-1-indanone

CAS Number

162548-73-4

Product Name

4,6-Difluoro-1-indanone

IUPAC Name

4,6-difluoro-2,3-dihydroinden-1-one

Molecular Formula

C9H6F2O

Molecular Weight

168.14 g/mol

InChI

InChI=1S/C9H6F2O/c10-5-3-7-6(8(11)4-5)1-2-9(7)12/h3-4H,1-2H2

InChI Key

HBVVKRYLYPANAE-UHFFFAOYSA-N

SMILES

C1CC(=O)C2=C1C(=CC(=C2)F)F

Canonical SMILES

C1CC(=O)C2=C1C(=CC(=C2)F)F

The exact mass of the compound 4,6-Difluoro-1-indanone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4,6-Difluoro-1-indanone (CAS: 162548-73-4) is a highly specialized, electron-deficient bicyclic building block utilized extensively in medicinal chemistry and advanced synthetic methodology. Characterized by the strategic placement of fluorine atoms at the 4- and 6-positions of the indanone core, this compound offers unique electronic and steric properties that significantly alter the reactivity of the adjacent carbonyl and C-C bonds. In industrial procurement, it is primarily sourced as a pre-functionalized precursor for the synthesis of centrally acting pharmaceuticals, SKCa channel enhancers, and complex cross-coupling substrates where late-stage fluorination is unviable [1].

Substituting 4,6-difluoro-1-indanone with unsubstituted 1-indanone or mono-fluorinated analogs severely compromises both process reactivity and downstream pharmacological profiles. In synthetic applications, the lack of electron-withdrawing fluorine atoms in generic indanones drastically reduces the electrophilicity of the C(aryl)-C(carbonyl) bond, leading to reaction failure or poor yields in unstrained C-C activation protocols [1]. In medicinal chemistry, altering the 4,6-difluoro substitution pattern directly correlates with a loss of the therapeutic window; mono-fluorinated derivatives exhibit significantly higher sedative liabilities and motor impairment in in vivo models, rendering them unsuitable for non-sedative CNS applications [2].

Enhanced Electrophilic Reactivity in Unstrained C-C Bond Cleavage

In the development of temporary directing group strategies for the Suzuki-Miyaura coupling of simple unstrained ketones, the electronic properties of the aryl ketone dictate reactivity. 4,6-Difluoro-1-indanone demonstrates superior electrophilicity due to its electron-deficient core, achieving up to 76% yield in Rh-catalyzed C(aryl)-C(carbonyl) alpha bond cleavage. In contrast, less electron-deficient comparators like unsubstituted 1-indanone exhibit significantly lower reactivity under identical catalytic conditions[1].

Evidence DimensionCross-coupling yield via unstrained C-C activation
Target Compound DataUp to 76% yield
Comparator Or BaselineUnsubstituted 1-indanone (lower reactivity/yield)
Quantified DifferenceSubstantially higher yield driven by electron-withdrawing fluorine substituents
ConditionsRh-catalyzed Suzuki-Miyaura coupling using a temporary directing group (2-amino-6-picoline)

Buyers sourcing precursors for advanced cross-coupling or late-stage functionalization should select this compound for its highly activated C-C bond, enabling transformations that fail with standard indanones.

Optimization of the RR/ST Ratio in Centrally Acting Agents

When utilized as a precursor for rigid cyclic indanylidene acetamides, 4,6-difluoro-1-indanone yields derivatives that uniquely decouple muscle relaxant efficacy from sedative side effects. While mono-fluorinated or unsubstituted analogs exhibit low Rotarod/Straub tail (RR/ST) ratios (e.g., ~0.6) indicative of high sedation liability, the 4,6-difluoro derivative demonstrated no sedation at oral doses up to 250 mg/kg in Phase I clinical trials [1].

Evidence DimensionSedation liability (RR/ST ratio and maximum non-sedative dose)
Target Compound DataNo sedation up to 250 mg/kg (po) for the 4,6-difluoro derivative
Comparator Or BaselineMono-fluorinated analogs showing high sedation (RR/ST ratio ~0.6)
Quantified Difference>400% increase in the non-sedative dose threshold
ConditionsIn vivo murine models (Rotarod assay vs. morphine-induced Straub tail assay)

For medicinal chemistry procurement, selecting the 4,6-difluoro isomer is critical for developing CNS-active agents that require a wide therapeutic window without motor impairment.

Scalable Access via Intramolecular Friedel-Crafts Acylation

The procurement of 4,6-difluoro-1-indanone provides a highly stable, pre-functionalized building block that circumvents the poor regiocontrol of late-stage fluorination on the indanone core. It is efficiently synthesized via the intramolecular Friedel-Crafts cyclization of 3-(2,4-difluorophenyl)propionyl chloride using AlCl3, yielding a high-purity crystalline solid (mp 97-99 °C) that requires minimal downstream purification compared to isomeric mixtures [1].

Evidence DimensionSynthetic accessibility and regiocontrol
Target Compound DataDirect crystallization of the 4,6-difluoro isomer (mp 97-99 °C)
Comparator Or BaselineLate-stage electrophilic fluorination of 1-indanone
Quantified DifferenceEliminates the generation of 5,6- or 6,7-difluoro isomeric mixtures
ConditionsAlCl3-mediated intramolecular cyclization in dichloromethane

Procuring the pre-cyclized 4,6-difluoro building block significantly reduces process mass intensity (PMI) and purification bottlenecks in the scale-up of fluorinated APIs.

Synthesis of Non-Sedative CNS Agents and Muscle Relaxants

Directly downstream of its pharmacological differentiation profile, 4,6-difluoro-1-indanone is the mandatory precursor for synthesizing (E)-2-(4,6-difluoro-1-indanylidene)acetamide (Compound 17) and related analogs. Its specific substitution pattern is required to maintain high analgesic and muscle relaxant efficacy while completely decoupling these effects from sedation and motor impairment [1].

Electrophilic Substrate for Unstrained C-C Bond Activation

Leveraging its highly electron-deficient core, this compound serves as an optimized substrate in advanced organometallic methodologies, such as Rh-catalyzed Suzuki-Miyaura cross-couplings. It is specifically chosen over standard indanones when high-yield cleavage of unstrained C(aryl)-C(carbonyl) alpha bonds is required for complex molecular assembly [2].

Development of SKCa Channel Enhancers for Neuropathic Pain

The indanylidene derivatives synthesized exclusively from 4,6-difluoro-1-indanone have been identified as potent enhancers of small-conductance calcium-activated potassium (SKCa) channels. This makes the 4,6-difluoro core a highly valuable starting material for procurement teams supporting the development of novel, non-opioid therapeutics for chronic constriction injury and neuropathic pain [3].

XLogP3

1.9

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

4,6-Difluoro-1-indanone

Dates

Last modified: 08-15-2023

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